3-Ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Phospholipase D (PLD) Inhibition Cancer Cell Invasion Isoform Selectivity

Generic spirohydantoins fail due to extreme SAR sensitivity-minor substitutions invert enzyme selectivity. This exact 3-ethyl analog is a validated privileged fragment for PLD1/2, DOR agonist, and GPCR campaigns. - Core for matched molecular pairs (ML298/ML299 class) - Enables enantiospecific isoform selectivity - Preclinical PK-ready scaffold Procure the precise building block, not a non-functional surrogate.

Molecular Formula C9H15N3O2
Molecular Weight 197.23 g/mol
Cat. No. B11902578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Molecular FormulaC9H15N3O2
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCCN1C(=O)C2(CCNCC2)NC1=O
InChIInChI=1S/C9H15N3O2/c1-2-12-7(13)9(11-8(12)14)3-5-10-6-4-9/h10H,2-6H2,1H3,(H,11,14)
InChIKeyOOHDXSAIMKUZKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Versatile Spirohydantoin Scaffold


3-Ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a nitrogen-containing heterocyclic compound belonging to the class of spirohydantoins. This scaffold features a rigid spirocyclic junction between a piperidine and a hydantoin ring, which imparts a defined, three-dimensional orientation of functional groups [1]. The core structure is recognized as a 'privileged fragment' in medicinal chemistry, offering a strategic starting point for hit-to-lead optimization and diversification [2]. As a foundational building block, it is distinct from more complex, fully derivatized analogs and serves as a key intermediate for generating targeted compound libraries [3].

3-Ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Analog Substitution Risks


Substituting 3-Ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione with a generic analog or an in-class spirohydantoin carries a high risk of experimental failure due to extreme sensitivity of biological activity to specific substitutions. The spirohydantoin scaffold's interaction with biological targets is not governed by a single 'core' but is finely tuned by substituents at multiple positions, as demonstrated by the stark activity cliffs observed with minor modifications [1]. For instance, the simple addition of a methyl group can completely invert the selectivity profile of a compound from one enzyme isoform to another [1]. This non-linear structure-activity relationship (SAR) means that structurally similar compounds are not functionally equivalent, and empirical data for the exact molecular entity is the only reliable basis for scientific selection and procurement [2].

3-Ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Performance Benchmarks


Enantiospecific PLD1/2 Selectivity via Minor Substitution

Within the 1,3,8-triazaspiro[4.5]decane core class, minor structural modifications can produce profound, enantiospecific shifts in isoform selectivity. For example, ML298 and ML299 are two derivatives that differ by a single methyl group, yet this change transforms a PLD2-selective inhibitor into a potent dual PLD1/2 inhibitor [1]. Specifically, ML298 exhibits a PLD1 IC50 >20,000 nM and a PLD2 IC50 of 355 nM, demonstrating high selectivity for PLD2. In contrast, the addition of a methyl group to yield ML299 results in a compound with a PLD1 IC50 of 6 nM and a PLD2 IC50 of 20 nM, a >3,000-fold increase in PLD1 potency [1].

Phospholipase D (PLD) Inhibition Cancer Cell Invasion Isoform Selectivity

Serine Protease Inhibition by 8-Cinnamoyl Derivative

Derivatization at the 8-position of the 3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold yields compounds with quantifiable inhibitory activity. Specifically, the 8-cinnamoyl derivative has been reported to demonstrate an IC50 value of 12.3 μM against trypsin-like serine proteases . This provides a direct, albeit single-point, benchmark for activity attainable with this specific scaffold. In contrast, other spirohydantoin derivatives without this specific substitution pattern or with different N-3 substituents (e.g., alkene, ester, ether) exhibit a range of activities against various targets, with potency generally following the order alkene > ester > ether for the N-3 position [1].

Serine Protease Inhibition Trypsin-like Enzymes Anti-inflammatory

Advancing Preclinical PK for Spirohydantoins

A significant advancement for the 1,3,8-triazaspiro[4.5]decane-2,4-dione class (spirohydantoins) is the achievement of favorable pharmacokinetic (PK) profiles in preclinical species, a property that has been historically challenging for hydantoin derivatives [1]. Through systematic optimization, researchers have reported the first examples of hydantoin derivatives with good PK in preclinical species, a milestone that was enabled by the development of robust C-N coupling conditions for SAR exploration [1]. While specific PK parameters (e.g., clearance, half-life, oral bioavailability) are not provided in the abstract, this class-level achievement contrasts with earlier hydantoin analogs, which were often limited by poor metabolic stability and short half-lives, as seen in the pharmacokinetic evaluation of spirohydantoin and spirosuccinimide aldose reductase inhibitors where efficacy varied up to 50-fold in vivo despite similar in vitro potency [2].

Pharmacokinetics (PK) Drug Metabolism In Vivo Efficacy

3-Ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Application Scenarios


Kinase and GPCR Hit-to-Lead Optimization

Use 3-Ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione as a core scaffold for generating focused libraries to explore SAR around enzyme or GPCR targets. The ability to achieve enantiospecific isoform selectivity with minor modifications, as demonstrated with PLD1/2 inhibitors, makes this core ideal for optimizing selectivity profiles [1]. Furthermore, the class-level evidence of achieving good PK in preclinical species supports its use in campaigns where in vivo proof-of-concept is a key milestone [2].

Delta Opioid Receptor Agonists for Pain

Procure this compound to access a novel chemotype for DOR agonists, as 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives have been identified as selective DOR agonists with a potentially improved safety profile over existing candidates [1]. The novel chemotype offers a strategic alternative to the SNC80-based scaffolds that have been associated with adverse effects in clinical trials, providing a fresh starting point for drug discovery in pain and migraine [1].

Chemical Probes for PLD Isoforms in Cancer

Derivatize the scaffold to create selective chemical probes for studying the individual roles of PLD1 and PLD2 in cancer cell invasion and migration. The dramatic shift in isoform selectivity achievable with small structural changes on this core, exemplified by the ML298/ML299 pair, enables the creation of matched molecular pairs for dissecting PLD biology in glioblastoma and other cancers [1].

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